(6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone
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Overview
Description
(6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone: is a complex organic compound that belongs to the benzofuran family. This compound, in particular, has garnered attention due to its unique structure and potential biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone typically involves multiple steps, starting with the construction of the benzofuran core. One common approach is the cyclization of o-hydroxybenzaldehydes with β-keto esters under acidic conditions. The reaction conditions often require the use of strong acids like hydrochloric acid or Lewis acids such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, temperature control, and purification methods are optimized to achieve high yields and purity. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or halides.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: : Amines, halides
Major Products Formed
Oxidation: : Carboxylic acids, aldehydes
Reduction: : Alcohols, amines
Substitution: : Amides, ethers
Scientific Research Applications
(6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone: has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activities may include antimicrobial, antiviral, and anticancer properties.
Industry: : Use in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
(6-Amino-3-methyl-1-benzofuran-2-yl)(2,5-dimethoxyphenyl)methanone: is unique due to its specific structural features and potential biological activities. Similar compounds include:
3-Amino-benzofuran-2-yl-phenyl-methanone
1-(3-Methyl-1-benzofuran-2-yl)ethan-1-one
These compounds share the benzofuran core but differ in their substituents and functional groups, leading to variations in their properties and applications.
Properties
IUPAC Name |
(6-amino-3-methyl-1-benzofuran-2-yl)-(2,5-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-10-13-6-4-11(19)8-16(13)23-18(10)17(20)14-9-12(21-2)5-7-15(14)22-3/h4-9H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMWORIDJXJHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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